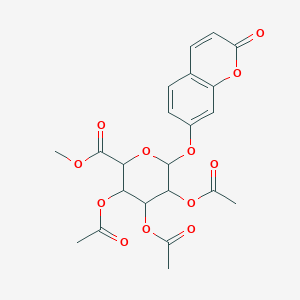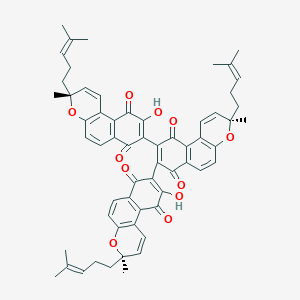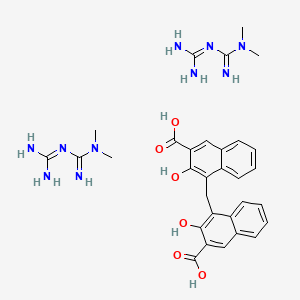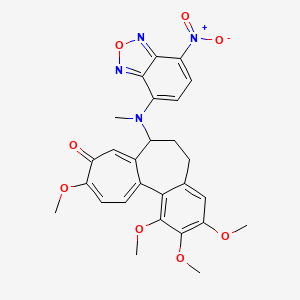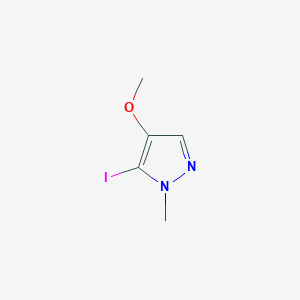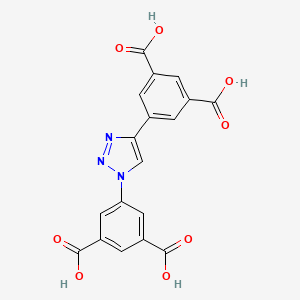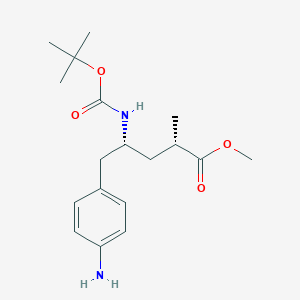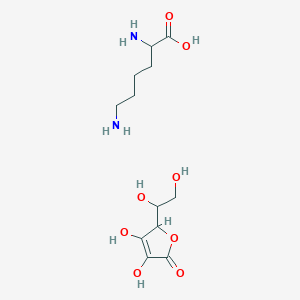![molecular formula C9H21N2O7P B12295556 [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxypropoxy and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with 2,6-diaminohexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is used as a precursor for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its phosphoryl group makes it a candidate for investigating phosphorylation processes in cells.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialized polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism of action of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxypropyl phosphate
- 2,6-Diaminohexanoic acid
- Phosphorylated amino acids
Uniqueness
What sets [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate apart from similar compounds is its combined structure, which includes both dihydroxypropoxy and phosphoryl groups. This unique combination allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C9H21N2O7P |
|---|---|
Peso molecular |
300.25 g/mol |
Nombre IUPAC |
[2,3-dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate |
InChI |
InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16) |
Clave InChI |
FGYYWCMRFGLJOB-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


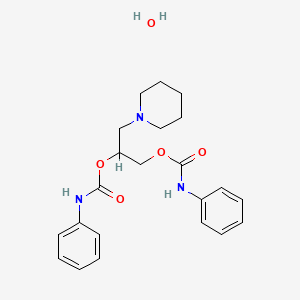

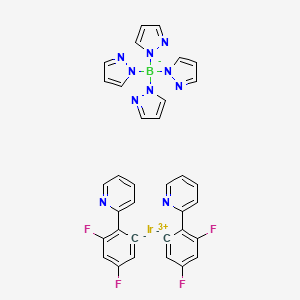
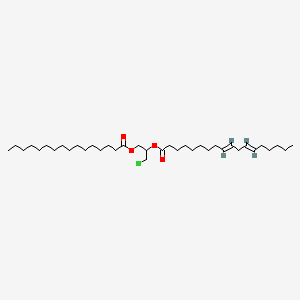
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
